molecular formula C6H5N3 B1210150 5H-pyrrolo[3,2-d]pyrimidine CAS No. 272-50-4

5H-pyrrolo[3,2-d]pyrimidine

Número de catálogo B1210150
Número CAS: 272-50-4
Peso molecular: 119.12 g/mol
Clave InChI: KDOPAZIWBAHVJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis . It is also a natural product found in Dolichospermum affine .


Synthesis Analysis

There are several methods for the synthesis of 5H-pyrrolo[3,2-d]pyrimidines. One approach involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. The subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolo[3,2-d]pyrimidine system .


Molecular Structure Analysis

The molecular formula of 5H-pyrrolo[3,2-d]pyrimidine is C6H5N3 . The molecular weight is 119.12 g/mol . The structure of 5H-pyrrolo[3,2-d]pyrimidine consists of a pyrrole ring fused to a pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5H-pyrrolo[3,2-d]pyrimidine include a molecular weight of 119.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 119.048347172 g/mol, and the monoisotopic mass is 119.048347172 g/mol .

Aplicaciones Científicas De Investigación

Anticancer Research

  • Application : Pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested in vitro against seven selected human cancer cell lines .
  • Methods : The derivatives were synthesized using a microwave technique. The compounds were then tested against cancer cell lines using MTT assay .
  • Results : Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

Multi-Targeted Kinase Inhibitors

  • Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized as potential multi-targeted kinase inhibitors .
  • Methods : The compounds were synthesized in three steps with high yields .
  • Results : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM .

Anti-Inflammatory Activities

  • Application : Pyrimidines, including pyrrolo[3,2-d]pyrimidine, have been studied for their anti-inflammatory activities .
  • Methods : The specific methods of application or experimental procedures are not detailed in the available data .
  • Results : The specific results or outcomes obtained are not detailed in the available data .

Blood Glucose Reduction

  • Application : Compounds containing pyrrolo[3,2-d]pyrimidine have been studied for their potential to reduce blood glucose .
  • Methods : The specific methods of application or experimental procedures are not detailed in the available data .
  • Results : The compounds were found to be effective in reducing blood glucose, suggesting potential applications in the treatment of disorders involving elevated plasma blood glucose .

Antiviral Agents

  • Application : Pyrrolo[3,2-d]pyrimidine derivatives were designed and synthesized as TLR7 agonists for antiviral agents .
  • Methods : Three kinds of quinazoline derivatives and five kinds of pyrrolo[3,2-d]pyrimidine derivatives targeting TLR7 were designed and synthesized. The antiviral efficacy of these compounds was evaluated in vitro and in vivo .
  • Results : Four kinds of compounds showed exceptional antiviral activity. Furthermore, molecular docking studies confirmed that compound 11 successfully positioned itself in the pocket of the TLR7 guanosine loading site with a binding energy of −4.45 kcal mol −1 .

Synthesis of New Derivatives

  • Application : A new series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .
  • Methods : The derivatives were synthesized using a microwave technique .
  • Results : Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

α-Amylase Inhibitors

  • Application : Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
  • Methods : The specific methods of application or experimental procedures are not detailed in the available data .
  • Results : In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range .

Antiviral Agents

  • Application : Pyrrolo[3,2-d]pyrimidine derivatives were designed and synthesized as TLR7 agonists for antiviral agents .
  • Methods : Three kinds of quinazoline derivatives and five kinds of pyrrolo[3,2-d]pyrimidine derivatives targeting TLR7 were designed and synthesized. The antiviral efficacy of these compounds was evaluated in vitro and in vivo .
  • Results : Four kinds of compounds showed exceptional antiviral activity .

Direcciones Futuras

Future research on 5H-pyrrolo[3,2-d]pyrimidine could focus on its potential as a therapeutic agent. For example, a series of purine or 5H-pyrrolo[3,2-d]pyrimidine-based hydroxamates were designed and developed as multitarget drugs to modulate both HDACs and the PI3K/Akt/mTOR pathway . Further studies could explore the potential of these compounds in treating various diseases.

Propiedades

IUPAC Name

5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOPAZIWBAHVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346584
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-pyrrolo[3,2-d]pyrimidine

CAS RN

272-50-4
Record name 1,4,6-Triaza-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-pyrrolo[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 3
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 4
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 5
5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 6
5H-pyrrolo[3,2-d]pyrimidine

Citations

For This Compound
256
Citations
RS Klein, M Lim, SYK Tam, JJ Fox - The Journal of Organic …, 1978 - ACS Publications
CH3 temperature in the presence of trifluoroacetic acid afforded directly pyrimido [5, 4-c] pyridazine 14, which was isolated as its trifluoroacetate salt in 87% yield. While all methods …
Number of citations: 38 pubs.acs.org
Y Oguro, N Miyamoto, K Okada, T Takagi… - Bioorganic & medicinal …, 2010 - Elsevier
We synthesized a series of pyrrolo[3,2-d]pyrimidine derivatives and evaluated their application as type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase. …
Number of citations: 104 www.sciencedirect.com
JA Montgomery, K Hewson - The Journal of Organic Chemistry, 1965 - ACS Publications
NH, Cl propensity of the group in 4-position ofthese pyrimi-dines to react with the 5-amino group; the reaction was complete in 15 min. The proton magnetic resonance spectrum of XVI …
Number of citations: 19 pubs.acs.org
MI Lim, RS Klein, JJ Fox - The Journal of Organic Chemistry, 1979 - ACS Publications
The most generally used approach to pyrrolo [3, 2-d]-pyrimidines has so far involved elaboration of the pyrrole ring onto a preformed pyrimidine bearing reactive func-tionalities at C-4 …
Number of citations: 52 pubs.acs.org
MH Norman, N Chen, Z Chen, C Fotsch… - Journal of medicinal …, 2000 - ACS Publications
Neuropeptide Y (NPY) has been shown to play an important role in the regulation of food intake and energy balance. Pharmacological data suggests that the Y5 receptor subtype …
Number of citations: 171 pubs.acs.org
Y Nishio, H Kimura, N Sawada, E Sugaru… - Bioorganic & medicinal …, 2011 - Elsevier
We report on the identification of 2-({6-[(3R)-3-amino-3-methylpiperidine-1-yl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidine-5-yl}methyl)-4-fluorobenzonitrile (…
Number of citations: 28 www.sciencedirect.com
BM Cawrse, NM Robinson, NC Lee, GM Wilson… - Molecules, 2019 - mdpi.com
Pyrrolo[3,2-d]pyrimidines have been studied for many years as potential lead compounds for the development of antiproliferative agents. Much of the focus has been on modifications to …
Number of citations: 6 www.mdpi.com
P He, XM Peng, GH Li - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
In the crystal structure of the title compound, C21H15FN4O2, the two fused rings of pyrrolo[3,2-d]pyrimidine form a dihedral angle of 2.91 (12). The fluorophenyl and phenyl rings are …
Number of citations: 4 scripts.iucr.org
Y Kawakita, H Banno, T Ohashi, T Tamura… - Journal of Medicinal …, 2012 - ACS Publications
To develop novel human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) kinase inhibitors, we explored pyrrolo[3,2-d]pyrimidine derivatives bearing …
Number of citations: 41 pubs.acs.org
KW Temburnikar, CR Ross, GM Wilson… - Bioorganic & medicinal …, 2015 - Elsevier
In vitro evaluation of the halogenated pyrrolo[3,2-d]pyrimidines identified antiproliferative activities in compounds 1 and 2 against four different cancer cell lines. Upon screening of a …
Number of citations: 20 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.